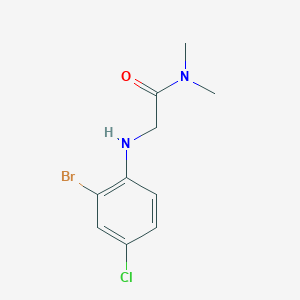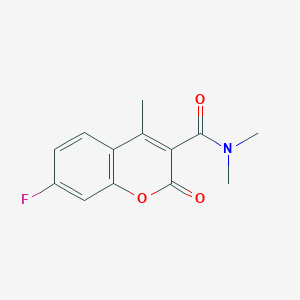![molecular formula C15H16N2O3S B7630578 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTB is a member of the thiazole family of compounds and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is not fully understood. However, it has been suggested that 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has also been found to inhibit the activity of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer and neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is its low toxicity and high selectivity towards its target molecules. This makes it an ideal candidate for use in various lab experiments. However, one of the limitations of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid. One of the areas of interest is the development of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid action and the identification of its target molecules. Additionally, the development of novel synthesis methods for 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. The development of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid-based drugs and the investigation of its molecular mechanisms of action are areas of interest for future research.
合成法
The synthesis of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then subjected to further purification steps to obtain pure 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid.
科学的研究の応用
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[1-(5-methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-12(14-16-8-9(2)21-14)17-13(18)10-4-6-11(7-5-10)15(19)20/h4-8,12H,3H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKTZAFKXZIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)NC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)




![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)


![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
